Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Description
Historical Context and Discovery
The historical development of diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate can be traced back to the pioneering work on dioxane chemistry initiated in the early twentieth century. The foundational research was established through the discovery of Meldrum's acid, reported in 1908 by Andrew Norman Meldrum, who first synthesized 2,2-dimethyl-1,3-dioxane-4,6-dione through the condensation of malonic acid with acetone in acetic anhydride containing sulfuric acid. Although Meldrum initially misidentified the structure as a carboxylic acid based on its unusual acidity, the correct bislactone structure was not determined until 1948, demonstrating the complexity and evolving understanding of heterocyclic compounds during this period. The subsequent development of related dioxane derivatives, including this compound, emerged from systematic investigations into the synthetic potential of these cyclic acetals and their applications in organic synthesis.
The evolution of dioxane chemistry throughout the twentieth century involved extensive research into the synthesis, characterization, and applications of various substituted dioxane derivatives. Researchers recognized that the unique structural features of these compounds, particularly their ability to serve as protected forms of carbonyl compounds and their utility as synthetic intermediates, made them valuable tools in organic synthesis. The development of this compound specifically benefited from advances in esterification techniques and the growing understanding of heterocyclic chemistry. This compound emerged as part of a broader class of malonic acid derivatives that could be readily manipulated to generate diverse molecular frameworks. The historical progression from simple dioxane structures to more complex diester derivatives reflects the continuous refinement of synthetic methodologies and the increasing demand for versatile building blocks in pharmaceutical and materials chemistry.
Classification and Nomenclature
This compound belongs to the chemical class of heterocyclic organic compounds, specifically categorized as a substituted 1,3-dioxane derivative with diester functionality. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally named this compound, reflecting its structural composition of a six-membered dioxane ring bearing two methyl substituents at the 2-position and two ethyl ester groups at the 5-position. The compound is also recognized by several alternative systematic names, including 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester and 1,3-dioxane-5,5-dicarboxylic acid, 2,2-dimethyl-, 5,5-diethyl ester, which emphasize different aspects of its chemical structure.
The classification system extends beyond simple nomenclature to encompass functional group categorization and structural hierarchy. Within the broader category of acetals and ketals, this compound represents a cyclic acetal derivative where the dioxane ring serves as a protected form of a geminal diol. The presence of two ester groups at the 5-position classifies it as a dicarboxylate derivative, specifically a malonic acid analog where the central carbon atom is incorporated into a cyclic structure. The compound is further categorized under the Chemical Abstracts Service classification system with the registry number 51335-75-2, and it carries various database identifiers including PubChem Compound Identifier 287722 and Unique Ingredient Identifier 722Y4ARB8X. Additional nomenclature variations include the tradenames and research codes such as NSC 693437 and MFCD17677075, which are commonly used in chemical databases and research literature.
Significance in Organic Chemistry
This compound occupies a prominent position in organic chemistry due to its exceptional versatility as a synthetic intermediate and its unique reactivity profile derived from the combination of cyclic acetal and diester functionalities. The compound serves as a crucial building block in various synthetic transformations, particularly in coupling reactions where its activated methylene group can participate in carbon-carbon bond formation processes. Research demonstrates that the compound exhibits remarkable utility in pharmaceutical intermediate synthesis, where its structural features enable the construction of complex molecular frameworks required for drug development. The presence of both protecting group functionality, through the dioxane ring, and reactive ester groups makes it an invaluable tool for multistep synthetic sequences where selective activation and protection of functional groups are essential.
The significance of this compound extends to its role in advancing synthetic methodologies and expanding the toolkit available to organic chemists. Studies have shown that derivatives of related dioxane compounds, such as those derived from Meldrum's acid, exhibit broad biological activities including antibacterial, antifungal, and anticancer properties, suggesting potential applications for this compound in medicinal chemistry research. The compound's ability to undergo various transformations, including hydrolysis, transesterification, and ring-opening reactions, provides access to diverse chemical space and enables the synthesis of structurally complex molecules. Furthermore, its commercial availability at high purity levels and its stability under standard laboratory conditions make it a practical choice for both academic research and industrial applications. The growing interest in sustainable chemistry has also highlighted the importance of such versatile intermediates that can minimize synthetic steps and reduce waste generation in chemical processes.
Structural Overview and Chemical Identity
The molecular structure of this compound is characterized by a six-membered heterocyclic ring containing two oxygen atoms at the 1,3-positions, with the molecular formula C₁₂H₂₀O₆ and a molecular weight of 260.28 grams per mole. The compound features a 1,3-dioxane core structure where the ring adopts a chair conformation similar to cyclohexane, with the two oxygen atoms positioned in a 1,3-relationship that provides structural stability through optimal bond angles and minimal steric strain. The 2-position of the dioxane ring bears two methyl substituents, creating a geminal dimethyl configuration that enhances the stability of the acetal linkage and influences the overall conformational preferences of the molecule. The 5-position is substituted with two ethyl ester groups, creating a quaternary carbon center that serves as the focal point for chemical reactivity and synthetic transformations.
The stereochemical features of the molecule include the International Chemical Identifier string InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 and the corresponding InChI Key LRRLQBPVLCTGIE-UHFFFAOYSA-N, which provide unique digital fingerprints for database identification. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC describes the connectivity pattern and reveals the presence of the quaternary carbon at position 5 bearing both ester groups. The three-dimensional structure exhibits specific spatial arrangements that influence both its physical properties and chemical reactivity, with the dioxane ring providing a rigid framework that constrains the relative positions of the substituents. The presence of six oxygen atoms within the molecule contributes to its polar character and influences its solubility characteristics, interaction with biological systems, and compatibility with various reaction conditions.
Properties
IUPAC Name |
diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRLQBPVLCTGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301992 | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-75-2 | |
| Record name | 51335-75-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most established method for synthesizing Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate involves the acid-catalyzed acetalization (or ketalization) of bishydroxymethyl compounds with orthocarboxylic acid esters and aldehydes or ketones. This process forms the 1,3-dioxane ring system through intramolecular cyclization.
- The bishydroxymethyl compound (a diol with two hydroxymethyl groups) is reacted with an orthocarboxylic acid ester (such as diethyl orthoformate or diethyl orthoacetate).
- An aldehyde or ketone (e.g., acetone) is added to facilitate ring closure.
- Acid catalysts (commonly mineral acids like sulfuric acid or p-toluenesulfonic acid) promote the acetal formation.
- The reaction is typically carried out under reflux with azeotropic removal of water or low-boiling alcohols to drive the equilibrium toward product formation.
Reaction Conditions and Optimization
- Temperature: The reaction is generally performed between 0 °C and 80 °C, with 20–50 °C being optimal to balance reaction rate and minimize decomposition.
- Reaction Time: Conversion is usually complete within a few hours (2–6 hours), depending on temperature and catalyst concentration.
- Solvent: Non-polar solvents such as toluene or cyclohexane are used to facilitate azeotropic distillation of water or alcohol byproducts.
- Catalyst Loading: Acid catalyst concentration is kept low to moderate to avoid side reactions and degradation.
Mechanistic Insights
- The initial step involves rapid conversion of the bishydroxymethyl compound to a cyclic orthocarboxylic acid ester intermediate.
- This intermediate then reacts with the aldehyde or ketone to form the 1,3-dioxane ring via acetalization.
- The reaction equilibrium is shifted by continuous removal of byproducts (e.g., ethanol) through azeotropic distillation.
Yield and Purity
- Yields of up to 82% have been reported under optimized conditions.
- The product is typically isolated by standard workup procedures including extraction, washing, and purification by distillation or recrystallization.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 20–50 °C | Avoids thermal decomposition |
| Reaction Time | 2–6 hours | Depends on catalyst and temperature |
| Catalyst | Mineral acid (e.g., H2SO4) | Low to moderate loading |
| Solvent | Toluene, cyclohexane | For azeotropic removal of byproducts |
| Yield | Up to 82% | High purity achievable |
Alternative Synthetic Approaches
Direct Cyclization from Malonic Acid Derivatives
- Malonic acid diethyl ester can be hydrolyzed and cyclized with acetone and acetic anhydride under acidic conditions to form related dioxane derivatives.
- This method involves initial formation of malonic acid, followed by intramolecular cyclization to the dioxane ring.
- Acid hydrolysis is preferred over alkaline hydrolysis for industrial viability due to easier separation of malonic acid.
Use of Orthocarboxylic Acid Esters and Aldehydes/Ketones
- The reaction sequence can be varied by adding the orthocarboxylic acid ester and aldehyde/ketone either sequentially or simultaneously.
- This flexibility allows optimization for different substrates and scale-up processes.
Research Findings and Industrial Relevance
- The process is well-documented in patent literature, emphasizing its commercial importance for producing intermediates used in UV stabilizers and X-ray contrast media.
- The method's robustness allows for scale-up with minimal product loss due to thermal decomposition.
- Continuous reaction management and temperature control are critical for maximizing yield and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed acetalization | Bishydroxymethyl compound + orthoester + aldehyde/ketone | Mineral acid (H2SO4) | 20–50 °C, azeotropic distillation | Up to 82 | Most common, industrially viable |
| Cyclization from malonic acid | Malonic acid diethyl ester + acetone + acetic anhydride | Acid catalyst | Reflux, acidic medium | Moderate | Alternative route, involves hydrolysis step |
| Simultaneous addition of reactants | Orthocarboxylic acid ester + aldehyde/ketone + bishydroxymethyl compound | Acid catalyst | Controlled temperature | High | Flexible addition order, optimized for scale |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Requires a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as ether.
Substitution: Involves nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic acid and ethanol.
Reduction: 2,2-dimethyl-1,3-dioxane-5,5-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is primarily utilized as a building block in organic synthesis. Its dioxane structure facilitates reactions such as cycloadditions and esterifications.
Cycloaddition Reactions
The compound can undergo cycloaddition reactions to form complex cyclic structures. For example, it has been used as a precursor in the synthesis of cyclohexene derivatives through a [4+2] cycloaddition reaction with dienophiles. Such transformations yield functionalized products that are valuable in medicinal chemistry .
Esterification and Acylation
This compound can also participate in esterification reactions. It acts as an acylating agent that can introduce dioxane moieties into various substrates, enhancing their chemical properties and biological activities.
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals due to its ability to modify biological activity.
Anticancer Agents
Research has indicated that derivatives of this compound exhibit anticancer properties. By modifying the dioxane structure, researchers have synthesized compounds that target specific cancer cell pathways .
Antiviral Compounds
Studies have explored its derivatives for antiviral applications. The modifications to the dioxane ring allow for the synthesis of compounds that inhibit viral replication and enhance therapeutic efficacy against viral infections .
Materials Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound is also utilized in materials science.
Polymer Synthesis
The compound can be used as a monomer in the production of polymers with specific properties. Its ability to form cross-linked structures makes it suitable for creating durable materials with tailored mechanical properties.
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound is incorporated into formulations for coatings and adhesives. These applications benefit from its ability to enhance adhesion properties while providing resistance to environmental factors.
Synthesis of Functionalized Cyclohexenes
A study demonstrated the use of this compound in synthesizing functionalized cyclohexenes through cycloaddition reactions with N-phenylmaleimide. The reaction conditions were optimized to achieve yields exceeding 51% at elevated temperatures .
Development of Anticancer Agents
Another research project focused on modifying this compound to create novel anticancer agents targeting specific pathways involved in tumor growth. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines .
Mechanism of Action
The mechanism of action of diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The dioxane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Physical and Spectral Properties
Biological Activity
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate (commonly referred to as DDD) is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of DDD, including its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a dioxane ring structure. The presence of two carboxylate groups contributes to its reactivity and interaction with biological systems.
Pharmacological Effects
- Antitumor Activity : Recent studies have indicated that derivatives of DDD exhibit significant antitumor activity. For instance, a related compound demonstrated moderate anti-proliferative effects against various human cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) in vitro. The introduction of methoxy substituents was found to enhance this activity .
- Mechanism of Action : The antitumor effects may be attributed to the compound's ability to disrupt cellular processes in cancer cells. The exact pathways remain under investigation; however, preliminary findings suggest that compounds similar to DDD could interfere with cell cycle progression and induce apoptosis .
- Toxicological Profile : While exploring the biological activity of DDD, it is essential to consider its toxicity. Research involving related compounds has indicated potential hepatotoxicity and carcinogenicity when administered in high doses over extended periods . Understanding the toxicological profile is crucial for evaluating the safety of DDD in therapeutic applications.
Synthesis Methods
The synthesis of DDD can be achieved through various methods, with green chemistry approaches gaining prominence due to their environmental benefits. One effective method involves using eco-friendly solvents and catalysts to produce high yields of DDD derivatives while minimizing waste .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of DDD derivatives:
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 3a | A549 | 25 | Moderate activity |
| 3b | HT29 | 30 | Moderate activity |
| 3c | T24 | >50 | Poor activity |
| 3f | A549 | 15 | Enhanced activity with methoxy substitution |
These findings indicate that structural modifications can significantly influence the biological efficacy of DDD derivatives .
Q & A
Q. What are the standard synthetic protocols for preparing diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, and how is yield optimized?
The compound is synthesized via acid-catalyzed cyclization of 1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate with 2,2-dimethoxypropane using TsOH·H₂O as a catalyst. Optimal conditions include a 1:1 molar ratio of reactants, 25°C reaction temperature, and 1-hour stirring, yielding 94% product after workup with NaHCO₃ and toluene . Yield optimization focuses on catalyst concentration (10% TsOH·H₂O) and avoiding prolonged reaction times to prevent side reactions.
Q. What spectroscopic methods are used to characterize this compound, and what are the diagnostic peaks?
Key characterization includes:
- ¹H NMR (CDCl₃): Peaks at δ 4.31 (s, 4H, ester OCH₂), 3.79 (s, 6H, dioxane CH₃), and 1.43 (s, 6H, ester CH₃).
- ¹³C NMR : Signals at δ 168.4 (ester C=O), 98.6 (dioxane acetal), and 23.5 (CH₃ groups).
- MS(ESI) : m/z 232.09 [M+H]⁺ . These peaks confirm the cyclic acetal structure and ester functionalities.
Q. What safety precautions are critical when handling this compound in the lab?
While direct toxicity data for this compound is limited, structurally related dioxanes (e.g., 2-ethyl-5,5-dimethyl-1,3-dioxane) suggest hazards such as H303 (harmful if swallowed), H313 (skin contact), and H333 (inhalation). Recommended precautions include PPE (gloves, goggles), fume hood use, and avoiding dust formation . Always consult SDS for disposal and storage guidelines.
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methyl esters) influence the reactivity and physical properties of 1,3-dioxane dicarboxylates?
Substituents affect steric hindrance and electronic properties. For example, dimethyl analogs (CAS 15403-48-2) exhibit lower molecular weight and potential differences in solubility compared to diethyl derivatives. Ethyl esters may offer better stability in polar aprotic solvents like DMSO, which is critical in downstream reactions (e.g., LiCl-mediated transformations at 160°C) . Comparative studies using TGA/DSC can elucidate thermal stability variations.
Q. What role does this compound play in synthesizing heterocyclic or functionalized intermediates?
The compound serves as a precursor for ring-opening or functionalization reactions. For instance, heating with LiCl and H₂O in DMSO at 160°C generates methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a key intermediate for further derivatization . Its acetal group can act as a protecting group in multistep syntheses, enabling selective deprotection under acidic conditions.
Q. How can computational methods (e.g., DFT) predict the reactivity or stereoelectronic properties of this dioxane dicarboxylate?
Density Functional Theory (DFT) calculations can model the compound’s conformation, charge distribution, and frontier molecular orbitals. For example, Hirshfeld surface analysis (used for related dihydropyridine dicarboxylates) identifies non-covalent interactions influencing crystal packing and stability . Such models guide experimental design for regioselective reactions or catalyst pairing.
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate data using high-resolution MS and IR spectroscopy. For example, the acetal carbon (δ 98.6 in ¹³C NMR) is solvent-insensitive and serves as a reliable benchmark . Reproducing synthetic protocols with strict anhydrous conditions minimizes side products.
Q. Methodological Recommendations
- Synthesis Troubleshooting : If yields drop below 90%, verify reactant purity and moisture control. TsOH·H₂O must be fresh to avoid catalyst deactivation .
- Advanced Applications : Explore coupling reactions (e.g., Suzuki-Miyaura) using the ester groups, leveraging methodologies from dihydropyridine syntheses .
- Safety Protocols : Implement air-sensitive techniques for reactions involving reactive intermediates (e.g., LiCl in DMSO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
